4-ethyl-N-(3-methylphenyl)morpholine-2-carboxamide
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Overview
Description
4-ethyl-N-(3-methylphenyl)morpholine-2-carboxamide is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an ethyl group at the fourth position, a methylphenyl group at the nitrogen atom, and a carboxamide group at the second position of the morpholine ring.
Preparation Methods
The synthesis of 4-ethyl-N-(3-methylphenyl)morpholine-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 4-ethylmorpholine with 3-methylphenyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial production methods may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
4-ethyl-N-(3-methylphenyl)morpholine-2-carboxamide undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically occurs at the ethyl group, leading to the formation of a carboxylic acid derivative.
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Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions typically target the carboxamide group, converting it into an amine derivative.
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Substitution: : The compound can undergo substitution reactions at the aromatic ring. For example, halogenation can be achieved using halogenating agents such as bromine or chlorine, resulting in the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-ethyl-N-(3-methylphenyl)morpholine-2-carboxamide has several scientific research applications, including:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
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Biology: : In biological research, the compound is used to study the effects of morpholine derivatives on cellular processes. It is often used in assays to investigate its potential as an enzyme inhibitor or receptor ligand.
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Medicine: : The compound has potential therapeutic applications due to its biological activity. It is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.
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Industry: : In the industrial sector, the compound is used in the development of new materials and chemical products. It is also used as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(3-methylphenyl)morpholine-2-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of a specific enzyme, preventing the enzyme from catalyzing its substrate. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
4-ethyl-N-(3-methylphenyl)morpholine-2-carboxamide can be compared with other similar compounds, such as:
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4-ethyl-N-(2-methylphenyl)morpholine-2-carboxamide: : This compound has a similar structure but with the methyl group at the second position of the phenyl ring. The difference in the position of the methyl group can lead to variations in biological activity and chemical reactivity.
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4-ethyl-N-(4-methylphenyl)morpholine-2-carboxamide: : In this compound, the methyl group is at the fourth position of the phenyl ring. This structural variation can also result in different biological and chemical properties.
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4-ethyl-N-(3-chlorophenyl)morpholine-2-carboxamide: : This compound has a chlorine atom instead of a methyl group on the phenyl ring. The presence of the chlorine atom can significantly alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall chemical behavior.
Properties
IUPAC Name |
4-ethyl-N-(3-methylphenyl)morpholine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-16-7-8-18-13(10-16)14(17)15-12-6-4-5-11(2)9-12/h4-6,9,13H,3,7-8,10H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXUFCSHCQWLEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1)C(=O)NC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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